N-[3-(2,1,3-benzothiadiazol-5-ylamino)quinoxalin-2-yl]-4-methylbenzenesulfonamide
Overview
Description
“N-[3-(2,1,3-benzothiadiazol-5-ylamino)quinoxalin-2-yl]-4-methylbenzenesulfonamide” is a sulfonamide that is the N-4-toluenesulfonyl (N-tosyl) derivative of N-(2,1,3-benzothiadiazol-5-yl)quinoxaline-2,3-diamine . It is a selective PI3K inhibitor used in cancer treatment . It has a role as an EC 2.7.1.137 (phosphatidylinositol 3-kinase) inhibitor and an antineoplastic agent .
Molecular Structure Analysis
The molecular formula of the compound is C21H16N6O2S2 . The InChI string representation of the compound is InChI=1S/C21H16N6O2S2/c1-13-6-9-15 (10-7-13)31 (28,29)27-21-20 (23-16-4-2-3-5-17 (16)24-21)22-14-8-11-18-19 (12-14)26-30-25-18/h2-12H,1H3, (H,22,23) (H,24,27) .Physical And Chemical Properties Analysis
The molecular weight of the compound is 448.5 g/mol . Further physical and chemical properties could not be found in the available resources.Scientific Research Applications
Synthesis and Structural Analysis
N-[3-(2,1,3-benzothiadiazol-5-ylamino)quinoxalin-2-yl]-4-methylbenzenesulfonamide and its derivatives have been extensively studied for their synthesis and structural properties. Kumar et al. (2019) and Kumar et al. (2018) synthesized quinazolin-4-ylamino derivatives containing phenylbenzenesulfonamides and analyzed their structures using techniques like HRMS, IR, NMR spectroscopy, and X-ray diffraction (Kumar et al., 2019); (Kumar et al., 2018).
Anticancer Activity
Several studies have focused on the anticancer potential of derivatives of N-[3-(2,1,3-benzothiadiazol-5-ylamino)quinoxalin-2-yl]-4-methylbenzenesulfonamide. The compound showed promising results against breast cancer cell lines, with some derivatives exhibiting significant potency (Ghorab et al., 2011). Additionally, González-Álvarez et al. (2013) reported the antiproliferative activity of copper(II)-sulfonamide complexes against human tumor cells (González-Álvarez et al., 2013).
Photoluminescence Applications
Mancilha et al. (2006) synthesized photoluminescent compounds, including 5,8-diaryl quinoxaline derivatives, and studied their photophysical properties, suggesting potential applications in luminescence (Mancilha et al., 2006).
Antimicrobial Activity
Sulfonamide derivatives, including those related to N-[3-(2,1,3-benzothiadiazol-5-ylamino)quinoxalin-2-yl]-4-methylbenzenesulfonamide, have been evaluated for antimicrobial activity. Some derivatives showed potent activity against Gram-negative bacterial strains (Kumar et al., 2019).
Molecular Docking and Inhibitory Activity
Several studies involved molecular docking and evaluation of inhibitory activities of these derivatives. For example, Mahesh et al. (2011) focused on the 5-HT3 receptor antagonism of quinoxalin-2-carboxamides (Mahesh et al., 2011).
Anti-fibrotic Potential
Kim et al. (2008) explored the anti-fibrotic potential of related compounds, which showed effectiveness in suppressing renal and hepatic fibrosis (Kim et al., 2008).
properties
IUPAC Name |
N-[3-(2,1,3-benzothiadiazol-5-ylamino)quinoxalin-2-yl]-4-methylbenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N6O2S2/c1-13-6-9-15(10-7-13)31(28,29)27-21-20(23-16-4-2-3-5-17(16)24-21)22-14-8-11-18-19(12-14)26-30-25-18/h2-12H,1H3,(H,22,23)(H,24,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQMKRQLTIWPEDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NC4=CC5=NSN=C5C=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N6O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10145779 | |
Record name | XL 147 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10145779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
448.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(2,1,3-benzothiadiazol-5-ylamino)quinoxalin-2-yl]-4-methylbenzenesulfonamide | |
CAS RN |
1033110-57-4, 956958-53-5 | |
Record name | XL 147 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10145779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 956958-53-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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